molecular formula C12H22AsN3O6S B1669831 Darinaparsin CAS No. 69819-86-9

Darinaparsin

Cat. No.: B1669831
CAS No.: 69819-86-9
M. Wt: 411.31 g/mol
InChI Key: JGDXFQORBMPJGR-YUMQZZPRSA-N
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Description

Darinaparsin, also known by its trade names Darvias and Zinapar, is an organic arsenical compound used primarily in the treatment of various types of cancer. It is a derivative of glutathione conjugated with dimethylated arsenic. This compound has shown significant antitumor activity and is particularly noted for its effectiveness in treating relapsed or refractory peripheral T-cell lymphoma .

Mechanism of Action

Target of Action

Darinaparsin, an organic arsenical, primarily targets the mitochondria . It also interacts with histone H3.3, a protein involved in the structure of chromatin in eukaryotic cells .

Mode of Action

This compound disrupts mitochondrial function, leading to increased production of reactive oxygen species . It also modulates intracellular signal transduction pathways . This interaction induces cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound binds to histone H3.3, which results in TRAIL-induced apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers a convergence of the extrinsic and intrinsic pathways of apoptosis via Bid truncation . It also causes a dramatic increase in the expression level of γH2AX, a DNA damage marker, which occurs in parallel with G2/M arrest . Activation of p53 and the inhibition of cdc25C/cyclin B1/cdc2 are concomitantly observed in treated cells . This compound also suppresses Notch1 signaling .

Pharmacokinetics

It is known that this compound is administered intravenously .

Result of Action

This compound induces apoptosis in cancer cells in a dose-dependent manner . It leads to cell cycle arrest at the G2/M phase . It also causes a reduction in Sonic hedgehog (Shh) stimulated activation of Gli1 and a loss of primary cilia .

Action Environment

The action of this compound can be influenced by environmental factors such as oxidative stress. For instance, Trolox, an antioxidative reagent, can suppress the apoptosis induction caused by this compound . .

Biochemical Analysis

Biochemical Properties

Darinaparsin interacts with several enzymes, proteins, and other biomolecules. The mechanism of action of this compound is proposed to involve disruption of mitochondrial function, increased production of reactive oxygen species, and modulation of intracellular signal transduction pathways . This leads to the induction of cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial functions, which leads to increased production of reactive oxygen species . This, in turn, modulates intracellular signal transduction pathways, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It disrupts mitochondrial function, increases the production of reactive oxygen species, and modulates intracellular signal transduction pathways . These actions result in the induction of cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound demonstrated clinically meaningful efficacy in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has shown significant and preferential cytotoxic and radiosensitizing effects on solid tumors as compared with normal cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It disrupts mitochondrial function, which is a crucial component of cellular metabolism . It also increases the production of reactive oxygen species, which can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The import route for this compound involves cleavage at the cell surface by γ-glutamyltranspeptidase and a dipeptidase to ultimately produce dimethylarsinocysteine, which then enters cells via cysteine/cystine importing systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Darinaparsin is synthesized through the conjugation of dimethylated arsenic with glutathione. The synthesis involves the reaction of dimethylarsinic acid with glutathione under controlled conditions to form the final compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets pharmaceutical standards. The production process includes stringent quality control measures to ensure the safety and efficacy of the drug .

Chemical Reactions Analysis

Types of Reactions: Darinaparsin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different arsenic-containing species, which can vary depending on the specific reaction conditions .

Scientific Research Applications

Darinaparsin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of arsenic-containing molecules.

    Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Primarily used in the treatment of cancers, particularly peripheral T-cell lymphoma.

Comparison with Similar Compounds

Darinaparsin is unique compared to other arsenic-containing compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its targeted action on mitochondria and its ability to induce apoptosis with relatively lower systemic toxicity compared to other arsenic-based therapies .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDXFQORBMPJGR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[As](C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22AsN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220108
Record name Darinaparsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69819-86-9
Record name Darinaparsin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69819-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darinaparsin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069819869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darinaparsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06179
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darinaparsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name DARINAPARSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XX54M675G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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